

In-Depth Technical Guide to the Physical and Chemical Characteristics of Guaifenesin-D5

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Compound of Interest

Compound Name: *Guaifenesin-D5*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical characteristics of **Guaifenesin-D5**, a deuterated analog of the widely used expectorant, Guaifenesin. This document is intended to serve as a technical resource, offering detailed data and experimental context for researchers and professionals engaged in drug development and analytical studies.

Introduction

Guaifenesin-D5 is the deuterium-labeled version of Guaifenesin, where five hydrogen atoms have been replaced by deuterium.^[1] This isotopic substitution makes it an invaluable tool in various analytical applications, particularly as an internal standard for quantitative analysis using techniques like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).^[1] Its chemical and physical properties are nearly identical to those of Guaifenesin, allowing it to mimic the behavior of the parent drug during sample preparation and analysis, thus ensuring greater accuracy and precision in quantification.^[2]

Physical and Chemical Properties

The fundamental physical and chemical properties of **Guaifenesin-D5** are summarized in the table below. For comparative purposes, data for the non-deuterated Guaifenesin are also provided where available.

Property	Guaifenesin-D5	Guaifenesin
Chemical Name	3-(o-Methoxyphenoxy)-1,2-propanediol-D5	3-(2-methoxyphenoxy)propane-1,2-diol[3]
Synonyms	Guaiacol Glyceryl-D5 Ether; Robitussin-D5[4]	Glyceryl guaiacolate, Guaiphenesin[3]
Molecular Formula	C ₁₀ H ₉ D ₅ O ₄ [4]	C ₁₀ H ₁₄ O ₄ [5]
Molecular Weight	203.25 g/mol [4]	198.22 g/mol [5]
Appearance	White crystalline powder[6]	White or slightly gray crystalline substance[7]
Melting Point	Not explicitly reported; expected to be similar to Guaifenesin	78.5-79 °C[3][6]
Boiling Point	Not explicitly reported; expected to be similar to Guaifenesin	215 °C at 19 mmHg[8]
Solubility	Not explicitly reported; expected to be similar to Guaifenesin	Soluble in water (1 g in 20 ml at 25°C), ethanol, chloroform, glycerol, and propylene glycol. [6][7][9]

Experimental Protocols

Synthesis via Williamson Ether Synthesis

Guaifenesin and its deuterated analog can be synthesized using the Williamson ether synthesis. The general procedure involves the reaction of guaiacol with a suitable three-carbon epoxide or a substituted propanediol. For the synthesis of **Guaifenesin-D5**, a deuterated precursor for the propane-1,2-diol moiety would be utilized.

General Protocol:

- A mixture of o-methoxyphenol (guaiacol) and a deuterated glycidol or 3-chloro-1,2-propanediol-D5 is prepared.[\[10\]](#)
- A base, such as sodium hydroxide or pyridine, is added to the reaction mixture to deprotonate the phenolic hydroxyl group of guaiacol, forming a nucleophilic alkoxide.[\[11\]](#)
- The reaction is typically heated to facilitate the nucleophilic attack of the guaiacol anion on the electrophilic carbon of the deuterated three-carbon precursor.[\[10\]](#)
- The reaction progress is monitored using an appropriate analytical technique such as Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the product is isolated through extraction and purified by recrystallization, typically from a solvent like benzene or ether.[\[11\]](#)

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Guaifenesin-D5 as an Internal Standard

Guaifenesin-D5 is frequently employed as an internal standard for the accurate quantification of Guaifenesin in biological matrices.

Protocol Outline:

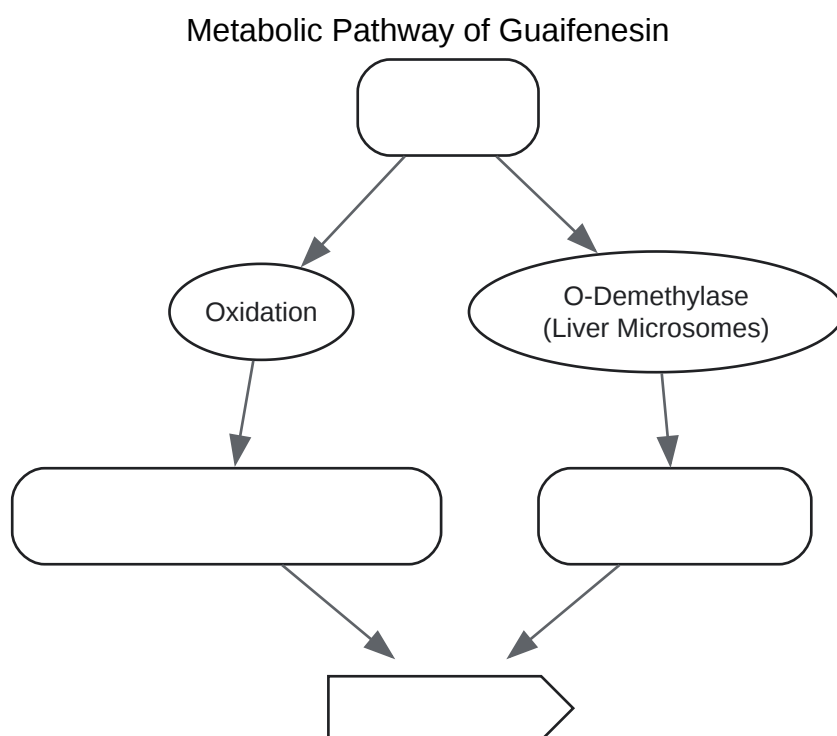
- **Sample Preparation:** A known amount of **Guaifenesin-D5** is added to the biological sample (e.g., plasma, urine) containing the analyte (Guaifenesin). The sample then undergoes an extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte and the internal standard.[\[12\]](#)
- **Chromatographic Separation:** The extracted sample is injected into an HPLC system. A reversed-phase C18 column is commonly used for separation.[\[13\]](#) The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[\[13\]](#)[\[14\]](#) A gradient elution may be employed to achieve optimal separation.[\[14\]](#)

- **Mass Spectrometric Detection:** The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the precursor-to-product ion transitions for both Guaifenesin and **Guaifenesin-D5**.
- **Quantification:** The peak area ratio of the analyte to the internal standard is calculated and plotted against the concentration of the analyte in the calibration standards to generate a calibration curve. The concentration of Guaifenesin in the unknown samples is then determined from this curve.

Visualizations

Metabolic Pathway of Guaifenesin

Guaifenesin is primarily metabolized in the liver. The major metabolic transformations involve oxidation and demethylation, leading to the formation of inactive metabolites that are subsequently excreted in the urine.[\[15\]](#)



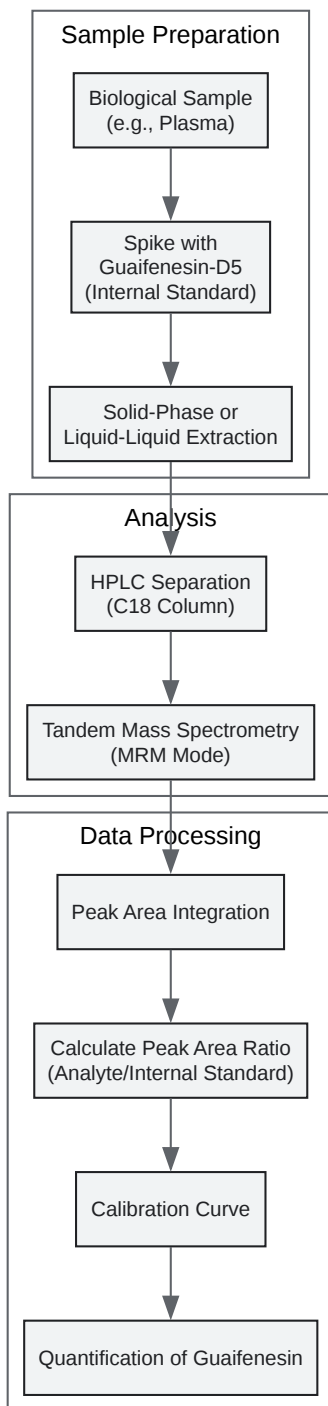
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Caption: Metabolic pathway of Guaifenesin in the liver.

Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of Guaifenesin in a biological sample using **Guaifenesin-D5** as an internal standard.

Workflow for Guaifenesin Quantification



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Caption: Experimental workflow for Guaifenesin quantification.

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